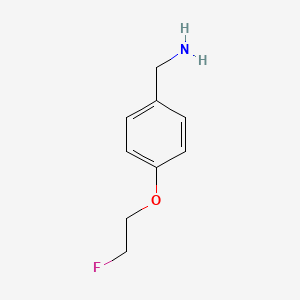

4-(2-Fluoro-ethoxy)-benzylamine

Overview

Description

4-(2-Fluoro-ethoxy)-benzylamine, also known as 4-FEBA, is an organic compound with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of fields, such as organic synthesis, biochemistry, and physiology.

Scientific Research Applications

Synthesis and Production

4-(2-Fluoro-ethoxy)-benzylamine and its derivatives are extensively studied in the context of synthesis and production methodologies. A significant focus is on the cost-effective and efficient production of these compounds. For instance, the synthesis of related benzylamine derivatives, which includes processes like chloridation, etherification, oximation, and hydrogenation, shows potential for industrial-scale production due to mild reaction conditions and the use of cheap raw materials (Liu Shuang-xi, 2012).

Medical Imaging and Diagnosis

One of the prominent applications of this compound derivatives is in medical imaging, particularly in the diagnosis of Alzheimer's disease. Radiofluoro-pegylated phenylbenzoxazole derivatives of this compound have been synthesized and evaluated as probes for imaging cerebral β-amyloid plaques in living brain tissue using positron emission tomography (PET) (Cui et al., 2012). These compounds display high affinity for β-amyloid aggregates and show potential as PET agents for detecting these plaques in the human brain.

Anticancer Research

Some derivatives of this compound, particularly those containing platinum(IV), have demonstrated notable anticancer activities. These compounds have been tested in vitro against cancer cell lines, showing significant anticancer potential. Their DNA binding nature has also been studied for structure-activity relationship analysis (Ameta et al., 2013).

Chemical Modifications for Specific Applications

There is ongoing research into the modification of this compound derivatives for specific applications. For example, the conversion of triflamide into various functional groups via ortho-fluorination has broad implications in medicinal chemistry and synthesis (Wang et al., 2009).

Neurological Research

In the context of neurological research, derivatives of this compound have been utilized in studying serotonin receptors in the living brains of Alzheimer's disease patients. This has enhanced our understanding of the neurological changes associated with Alzheimer's and may contribute to the development of new diagnostic and therapeutic approaches (Kepe et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions .

Mode of Action

In the context of sm cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been used in the study of parkinson’s disease , suggesting potential involvement in pathways related to neurodegenerative disorders.

Pharmacokinetics

A related compound, [18f]fact, showed excellent brain uptake and rapid clearance in mice , suggesting potential for good bioavailability.

Result of Action

Related compounds have been used in the imaging of dense amyloid plaques in alzheimer’s disease patients , indicating potential utility in diagnostic applications.

Action Environment

The environmental risk of similar per- and polyfluoroalkyl substances (pfas) is being evaluated by regulatory bodies , suggesting that environmental factors could potentially influence the action of such compounds.

properties

IUPAC Name |

[4-(2-fluoroethoxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNAZDYQSJFCDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)OCCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1405878.png)

![2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1405882.png)

![N-[(3-bromo-5-fluorophenyl)methyl]-N-methylcyclopropanamine](/img/structure/B1405887.png)

![Methyl 2-acetamido-3-[4-(4-methylpiperazin-1-yl)phenyl]propanoate](/img/structure/B1405889.png)